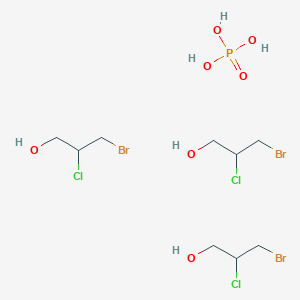
3-Bromo-2-chloropropan-1-ol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloropropan-1-ol;phosphoric acid is a chemical compound with the molecular formula C3H6BrClO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a propanol backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloropropan-1-ol typically involves the halogenation of propanol derivatives. One common method is the reaction of allyl alcohol with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-chloropropan-1-ol involves large-scale halogenation processes. The raw materials, including allyl alcohol, bromine, and chlorine, are fed into a reactor where the reaction takes place under controlled temperature and pressure. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 3-chloro-2-hydroxypropan-1-ol or 3-bromo-2-hydroxypropan-1-ol.
Oxidation: Formation of 3-bromo-2-chloropropanal or 3-bromo-2-chloropropanoic acid.
Reduction: Formation of 3-bromo-2-chloropropane.
Applications De Recherche Scientifique
3-Bromo-2-chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloropropan-1-ol involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical reactions. It can act as an electrophile in substitution reactions, where the halogen atoms are replaced by other nucleophiles. Additionally, the hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chloropropan-2-ol: Similar structure but with different positioning of the halogen atoms.
3-Bromo-1-propanol: Lacks the chlorine atom, making it less reactive in certain reactions.
2-Bromo-3-chloropropan-1-ol: Similar but with different positioning of the hydroxyl group.
Uniqueness
3-Bromo-2-chloropropan-1-ol is unique due to the presence of both bromine and chlorine atoms on the same carbon chain, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
36704-88-8 |
|---|---|
Formule moléculaire |
C9H21Br3Cl3O7P |
Poids moléculaire |
618.3 g/mol |
Nom IUPAC |
3-bromo-2-chloropropan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C3H6BrClO.H3O4P/c3*4-1-3(5)2-6;1-5(2,3)4/h3*3,6H,1-2H2;(H3,1,2,3,4) |
Clé InChI |
ZGEGNUQOVYLTEV-UHFFFAOYSA-N |
SMILES canonique |
C(C(CBr)Cl)O.C(C(CBr)Cl)O.C(C(CBr)Cl)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
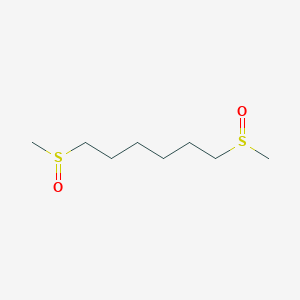
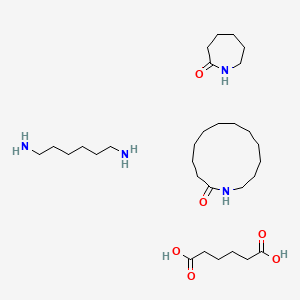
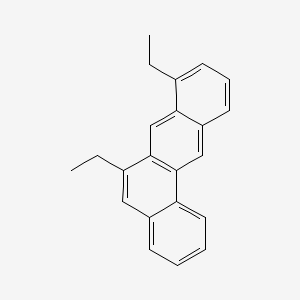
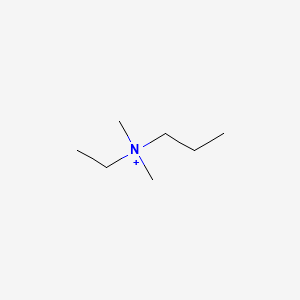
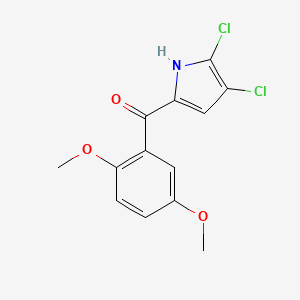
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)






